5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-2-6(7)8-4(5)3-9/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPPJJDZYATJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxy-1H-Pyrrole-2-Carbaldehyde
The precursor is typically synthesized via Vilsmeier-Haack formylation of 3-methoxy-1H-pyrrole.
Procedure :
Bromination Strategies
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C achieves regioselective substitution at position 5, guided by the methoxy group’s ortho/para-directing effects.
Optimized Protocol :
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Dissolve 3-methoxy-1H-pyrrole-2-carbaldehyde (1.0 equiv) in anhydrous DCM.
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Add NBS (1.05 equiv) portionwise under nitrogen at 0°C.
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Stir for 4 h, then quench with saturated NaHCO₃.
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Isolate the product via recrystallization (n-hexane/ethyl acetate, 6:1) to obtain 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde (58% yield, purity >95% by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C |
| Solvent | Dichloromethane |
| Catalyst | None |
| Yield | 58% |
| Regioselectivity | >95% (C-5) |
Cyclization Approaches for Pyrrole Core Assembly
Paal-Knorr Synthesis with Functionalized Diketones
Functional Group Interconversion Strategies
Methoxy Group Introduction via O-Methylation
A two-step sequence involving hydroxylation followed by methylation offers flexibility:
-
Hydroxylation :
-
Methylation :
Advantages :
-
Avoids direct handling of sensitive methoxy-containing precursors.
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Enables late-stage diversification of the methoxy group.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Electrophilic Bromination | 58 | 95 | High regioselectivity | Requires preformed aldehyde |
| Paal-Knorr Cyclization | 38 | 88 | Modular substituent introduction | Low yield due to steric effects |
| O-Methylation | 82 | 97 | Late-stage functionalization | Multi-step synthesis |
Scale-Up Considerations and Industrial Relevance
Industrial production favors the electrophilic bromination route due to:
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Minimal purification steps (recrystallization suffices).
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Compatibility with continuous flow reactors for NBS addition.
Process Optimization :
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Replace DCM with ethyl acetate for greener chemistry.
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Implement in-line FTIR monitoring to track bromine consumption.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions, enabling the introduction of diverse functional groups.
Key Findings :
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Bromine substitution is facilitated by palladium catalysts, enabling coupling with arylboronic acids or amines .
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Steric hindrance from the methoxy group slightly reduces reaction efficiency compared to non-substituted analogs .
Aldehyde Group Reactivity
The aldehyde at position 2 participates in oxidation, reduction, and condensation reactions.
Mechanistic Insights :
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The aldehyde’s electrophilic carbon reacts with nucleophiles (e.g., amines) to form imines .
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Reduction with NaBH₄ proceeds smoothly due to the absence of competing reactive sites .
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrrole ring undergoes electrophilic substitution, directed by the methoxy group.
Regioselectivity :
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The methoxy group directs electrophiles to the para position (C4) due to its electron-donating nature .
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Bromine’s electron-withdrawing effect slightly deactivates the ring, requiring vigorous conditions .
Methoxy Group Transformations
The methoxy group can undergo demethylation or act as a directing group in further functionalization.
Applications :
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Demethylation provides a phenolic intermediate for further derivatization .
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Methoxy-directed acylation occurs at C4, leveraging its ortho/para-directing effects.
Cross-Coupling and Cyclization Reactions
The compound serves as a precursor in tandem reactions to construct complex heterocycles.
Synthetic Utility :
Scientific Research Applications
Structure
The compound features:
- Bromine (Br) : Enhances reactivity.
- Methoxy group (–OCH3) : Influences solubility and electronic properties.
Organic Synthesis
5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde serves as a crucial building block for synthesizing more complex organic molecules, particularly heterocyclic compounds. Its derivatives are utilized in the development of pharmaceuticals and other biologically active compounds.
Research has shown that this compound exhibits significant biological activities:
Antimicrobial Activity
It demonstrates notable antibacterial and antifungal properties. Studies have reported its effectiveness against various resistant bacterial strains.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anticancer Potential
In vitro studies indicate that 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7.
Table 2: Inhibition of Cancer Cell Proliferation
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
Anti-inflammatory Effects
This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
Table 3: COX Inhibition Activity
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 5-Bromo-3-methoxy... | 60 | 80 |
Case Study: Anticancer Effects
A study focused on the effects of this compound on human breast cancer cells highlighted its ability to reduce cell viability significantly and induce apoptotic pathways through caspase activation.
Case Study: Antimicrobial Efficacy
Another investigation demonstrated the compound's effectiveness against antibiotic-resistant strains, emphasizing its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The table below compares 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde with five structurally related pyrrole derivatives, highlighting substituent positions, functional groups, and similarity scores derived from structural algorithms :
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Functional Group | Similarity Score |
|---|---|---|---|---|---|---|
| 5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde | Not Provided | C₆H₆BrNO₂ | 204.02 | Br (C5), OCH₃ (C3) | Aldehyde (C2) | Reference |
| 3-Bromo-1H-pyrrole-2-carbaldehyde | 408359-07-9 | C₅H₄BrNO | 174.00 | Br (C3) | Aldehyde (C2) | 0.63 |
| 5-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | 865186-82-9 | C₇H₈BrNO₂ | 218.05 | Br (C5), CH₃ (N1) | Carboxylic acid (C2) | 0.76 |
| Methyl 5-bromo-1H-pyrrole-2-carboxylate | 934-07-6 | C₇H₈BrNO₂ | 218.05 | Br (C5) | Ester (C2) | 0.71 |
| 5-Bromo-1H-pyrrole-2-carbaldehyde | 931-34-0 | C₅H₄BrNO | 174.00 | Br (C5) | Aldehyde (C2) | 0.68 |
| 1-Methylpyrrole-2-carboxaldehyde | 1192-58-1 | C₆H₇NO | 109.13 | CH₃ (N1) | Aldehyde (C2) | 0.68 |
Analysis of Substituent Effects
(a) Bromine Position and Electronic Effects
- The 5-bromo-3-methoxy derivative exhibits a bromine atom at C5 and methoxy at C3, creating a unique electronic environment. Bromine (electron-withdrawing) and methoxy (electron-donating) groups compete in directing electrophilic substitution reactions.
- 3-Bromo-1H-pyrrole-2-carbaldehyde (CAS 408359-07-9) has bromine at C3 instead of C5, reducing steric hindrance near the aldehyde group but altering regioselectivity in reactions .
(b) Functional Group Variations
- Carboxylic Acid vs.
- Ester vs. Aldehyde : Methyl 5-bromo-1H-pyrrole-2-carboxylate (CAS 934-07-6) features a methyl ester, which is less reactive than an aldehyde but serves as a protecting group in multi-step syntheses .
(c) Methoxy Group Influence
- The methoxy group in the target compound distinguishes it from analogs like 5-bromo-1H-pyrrole-2-carbaldehyde (CAS 931-34-0).
Physicochemical and Reactivity Comparisons
Solubility and Polarity
- The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-methoxy analogs like CAS 931-34-0 .
- Carboxylic acid derivatives (e.g., CAS 865186-82-9) exhibit higher water solubility due to ionization, whereas the aldehyde group in the target compound favors organic phases .
Biological Activity
5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is a pyrrole derivative that has garnered attention in recent years due to its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
5-Bromo-3-methoxy-1H-pyrrole-2-carbaldehyde is characterized by the following structure:
This compound features a bromine atom and a methoxy group, which contribute to its chemical reactivity and biological properties.
Biological Activity Overview
The biological activities of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde include:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Potentially modulates inflammatory pathways.
Antimicrobial Activity
Research indicates that pyrrole derivatives, including 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde, possess notable antimicrobial properties. A study demonstrated that this compound effectively inhibits the growth of various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of 5-Bromo-3-Methoxy-1H-Pyrrole-2-Carbaldehyde
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects.
Case Study: Inhibition of Cancer Cell Proliferation
A recent study evaluated the effects of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 25 |
The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It was shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Table 2: COX Inhibition Activity
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 5-Bromo-3-methoxy... | 60 | 80 |
The mechanisms through which 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde exerts its biological effects are still under investigation. However, it is believed to involve:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Enzyme Inhibition : Specifically targeting COX enzymes to modulate inflammatory responses.
Q & A
Q. What synthetic methodologies are most effective for preparing 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde?
The Paal-Knorr condensation is a foundational method for constructing pyrrole cores, particularly for 2-formylpyrroles. For this compound, regioselective introduction of the bromo and methoxy substituents is critical. A stepwise approach involves:
- Bromination of a pre-formed pyrrole intermediate under controlled conditions (e.g., NBS in DMF at 0°C).
- Methoxylation via nucleophilic substitution or directed ortho-metalation strategies.
- Final oxidation or formylation of the pyrrole ring using Vilsmeier-Haack conditions . Challenges include avoiding over-bromination and ensuring compatibility of functional groups during sequential reactions.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
Key spectral markers include:
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Methoxy groups typically resonate at δ 3.8–4.0 ppm, while pyrrolic protons (NH) are broad signals around δ 10–12 ppm.
- ¹³C NMR : The aldehyde carbon is observed near δ 185–190 ppm, and brominated carbons show deshielding (δ 110–120 ppm).
- 2D experiments (HSQC, HMBC) confirm connectivity, especially between the methoxy group and C3, and the bromine substituent at C5 .
Q. What safety protocols are recommended for handling brominated pyrrole derivatives?
- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation.
- Avoid exposure to light/moisture if the compound is photosensitive.
- Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent decomposition.
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can competing reaction pathways be minimized during the synthesis of 5-bromo-3-methoxy-1H-pyrrole-2-carbaldehyde?
Competing pathways (e.g., over-bromination, aldehyde oxidation) are mitigated by:
- Temperature control : Low temperatures (–10°C to 0°C) during bromination to limit electrophilic side reactions.
- Protecting groups : Temporarily protecting the aldehyde as an acetal during methoxylation.
- Catalytic systems : Using Pd-catalyzed cross-coupling for selective methoxy introduction after bromination . Kinetic vs. thermodynamic product analysis (via DFT calculations) can further guide reagent selection .
Q. What strategies address contradictions in spectroscopic data for structurally similar pyrrole derivatives?
Discrepancies in reported NMR shifts or IR stretches arise from solvent effects, tautomerism, or impurities. To resolve:
- Standardize conditions : Use deuterated DMSO or CDCl₃ for consistent solvent environments.
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., NH proton exchange).
- X-ray crystallography : Validate solid-state structures via SHELX refinement (e.g., SHELXL for small-molecule resolution) .
Q. How can computational modeling predict reactivity patterns in brominated pyrrole-carbaldehydes?
- DFT calculations (B3LYP/6-31G*) map frontier molecular orbitals to predict electrophilic/nucleophilic sites.
- MD simulations assess solvation effects on aldehyde reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Docking studies evaluate interactions in biological systems (e.g., enzyme inhibition) .
Q. What experimental design considerations are critical for optimizing regioselective functionalization?
- Directing groups : Install temporary groups (e.g., pyridine) to steer bromination/methoxylation to specific positions.
- Kinetic profiling : Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry.
- Parallel synthesis : Screen catalysts (e.g., CuI vs. Pd(PPh₃)₄) in microwell plates for high-throughput optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
